molecular formula C21H27NO8 B5074678 1,3-BIS(PROPAN-2-YL) 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE

1,3-BIS(PROPAN-2-YL) 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE

Cat. No.: B5074678
M. Wt: 421.4 g/mol
InChI Key: AQIDWBRXCNUVNG-UHFFFAOYSA-N
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Description

1,3-BIS(PROPAN-2-YL) 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, nitro, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS(PROPAN-2-YL) 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the nitro group: Nitration of the aromatic ring using concentrated nitric acid and sulfuric acid.

    Hydroxylation: Introduction of the hydroxyl group through a hydroxylation reaction using reagents such as osmium tetroxide.

    Esterification: Formation of the ester groups through a reaction with an appropriate alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS(PROPAN-2-YL) 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, alcohols, and other nucleophiles in the presence of a base or acid catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

1,3-BIS(PROPAN-2-YL) 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.

    Materials Science: Use in the synthesis of novel materials with specific properties such as high thermal stability or unique optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1,3-BIS(PROPAN-2-YL) 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    1,3-BIS(PROPAN-2-YL) 4-HYDROXY-4-METHYL-2-(4-AMINOPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE: Similar structure but with an amino group instead of a nitro group.

    1,3-BIS(PROPAN-2-YL) 4-HYDROXY-4-METHYL-2-(4-METHOXYPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

1,3-BIS(PROPAN-2-YL) 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. The combination of functional groups in this compound makes it a versatile molecule for various applications in research and industry.

Properties

IUPAC Name

dipropan-2-yl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO8/c1-11(2)29-19(24)17-15(23)10-21(5,26)18(20(25)30-12(3)4)16(17)13-6-8-14(9-7-13)22(27)28/h6-9,11-12,16-18,26H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIDWBRXCNUVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OC(C)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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